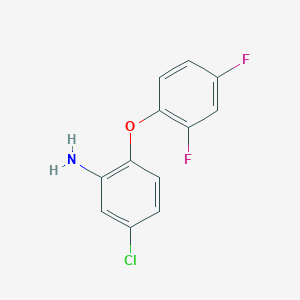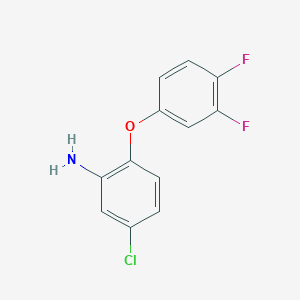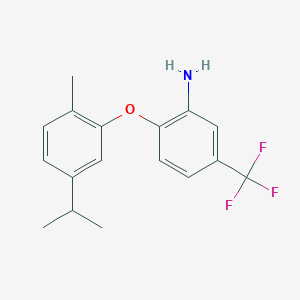
2-(2,3-Dimethylphenoxy)-5-(trifluoromethyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-(2,3-Dimethylphenoxy)-2-(trifluoromethyl)aniline” is a biochemical used for proteomics research . The molecular formula is C15H14F3NO and the molecular weight is 281.27 .
Molecular Structure Analysis
The molecular structure of this compound consists of a trifluoromethyl group (-CF3), an aniline group (-NH2), and a 2,3-dimethylphenoxy group attached to a benzene ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as melting point, boiling point, and density, are not provided in the available resources .Applications De Recherche Scientifique
Chemical Synthesis and Properties
- Grocock et al. (1971) explored the synthesis of derivatives of 2-trifluoromethyl-aniline, discussing factors like steric hindrance and intramolecular hydrogen bonding (Grocock et al., 1971).
- Dotsenko et al. (2019) described the synthesis of 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives using 2,2-Dimethyl-5-((phenylamino)methylene)-1,3-dioxane-4,6-dione, with applications as drug precursors (Dotsenko et al., 2019).
- Zhang et al. (2013) synthesized rotationally restricted 9-arylacridines using 2-(trifluoromethyl)aniline, revealing insights into reaction mechanisms and molecular transformations (Zhang et al., 2013).
Applications in Material Science
- Miyajima et al. (1995) synthesized derivatives of 4-octyloxy-N-(4-substituted benzylidene) aniline, including trifluoromethyl derivatives, to study liquid crystalline properties (Miyajima et al., 1995).
- Doi et al. (2003) designed and synthesized a novel class of emitting amorphous molecular materials for organic electroluminescent devices, using derivatives of aniline including trifluoromethyl groups (Doi et al., 2003).
Catalysis and Ligand Applications
- Halter et al. (2019) investigated the reaction of 2,6-dimethyl-4-(Bodipy-8-yl)aniline with diols and formaldehyde, leading to the synthesis of metal complexes useful in catalysis and fluorescence applications (Halter et al., 2019).
- Schmid et al. (2001) synthesized new nickel(II) and palladium(II) diimine complexes bearing 2,6-diphenyl aniline moieties, showing potential in olefin polymerization catalysis (Schmid et al., 2001).
Biochemical and Pharmaceutical Research
- Gong et al. (2004) synthesized 2-trifluoromethyl-2,3-dihydro-1H-quinolin-4-ones using N-(1-Ethoxy-2,2,2-trifluoroethyl)anilines, a process relevant for pharmaceutical research (Gong et al., 2004).
- Wu et al. (2021) utilized 2-fluoro-5-(trifluoromethyl)aniline in Ru(II)-catalyzed reactions for the synthesis of quinazoline and fused isoindolinone structures, important in diverse chemical syntheses (Wu et al., 2021).
Propriétés
IUPAC Name |
2-(2,3-dimethylphenoxy)-5-(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3NO/c1-9-4-3-5-13(10(9)2)20-14-7-6-11(8-12(14)19)15(16,17)18/h3-8H,19H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTFMQUIVWKKZIP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OC2=C(C=C(C=C2)C(F)(F)F)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101207466 |
Source


|
| Record name | 2-(2,3-Dimethylphenoxy)-5-(trifluoromethyl)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101207466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3-Dimethylphenoxy)-5-(trifluoromethyl)aniline | |
CAS RN |
946728-02-5 |
Source


|
| Record name | 2-(2,3-Dimethylphenoxy)-5-(trifluoromethyl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=946728-02-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2,3-Dimethylphenoxy)-5-(trifluoromethyl)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101207466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Oxo-2-[(pyrazin-2-ylcarbonyl)amino]-1,2-dihydroisoquinoline-4-carboxylic acid](/img/structure/B1328243.png)
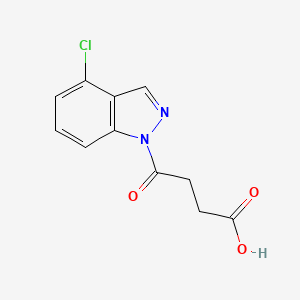
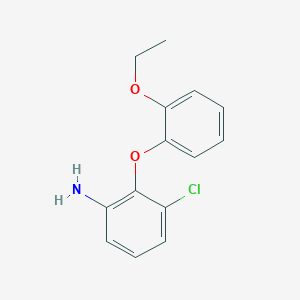


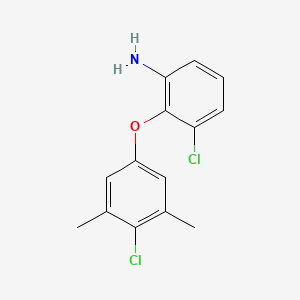
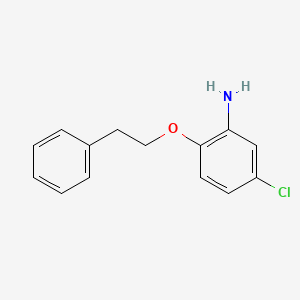
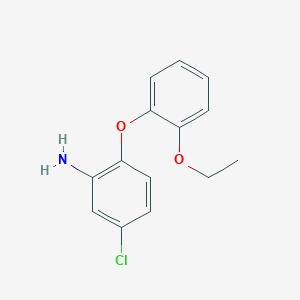

![2-[4-(Tert-butyl)phenoxy]-5-chlorophenylamine](/img/structure/B1328304.png)

